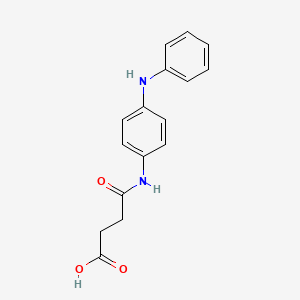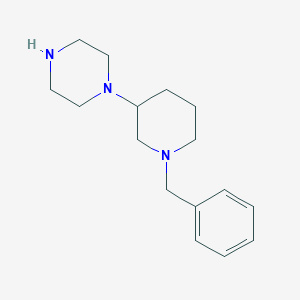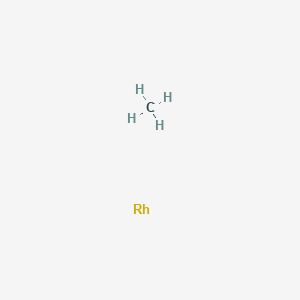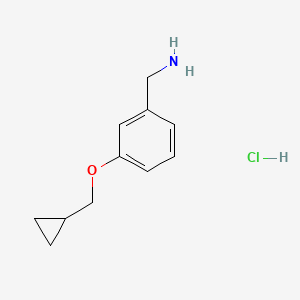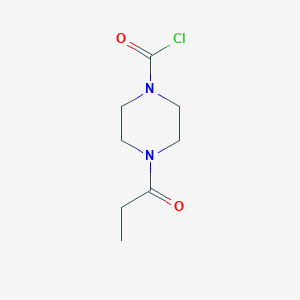
3-Hydroxy-2,6-naphthalenedisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,6-naphthalenedisulfonic acid: is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the sulfonation of naphthalene with oleum to produce naphthalene-2,6-disulfonic acid, which is then hydroxylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mixed alkali and magnesium oxide in a grinding vacuum reactor. This method allows for efficient contact and reaction in a solid-phase state without the need for high temperatures, thus reducing energy consumption and byproduct formation .
化学反应分析
Types of Reactions: 3-Hydroxy-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, such as esterification and amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and amines are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced naphthalene derivatives.
Substitution: Esters, amides, and other substituted products.
科学研究应用
Chemistry: 3-Hydroxy-2,6-naphthalenedisulfonic acid is used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for azo dyes and other colorants .
Biology: In biological research, this compound is utilized in the study of enzyme kinetics and as a fluorescent probe for various biochemical assays .
Industry: Industrially, it is employed in the production of photosensitive materials, such as photographic films and papers. It is also used in the manufacture of specialty chemicals and polymers .
作用机制
The mechanism of action of 3-Hydroxy-2,6-naphthalenedisulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
相似化合物的比较
1-Naphthol-3,6-disulfonic acid: Similar in structure but with different positional isomers.
2,7-Naphthalenedisulfonic acid: Lacks the hydroxyl group, leading to different chemical properties.
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Another isomer with distinct applications.
Uniqueness: 3-Hydroxy-2,6-naphthalenedisulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications. The presence of both hydroxyl and sulfonic acid groups allows for versatile chemical modifications and interactions .
属性
CAS 编号 |
6361-38-2 |
|---|---|
分子式 |
C10H8O7S2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
2-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChI 键 |
YOCANESYZHRYBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1S(=O)(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

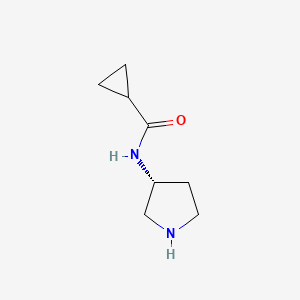
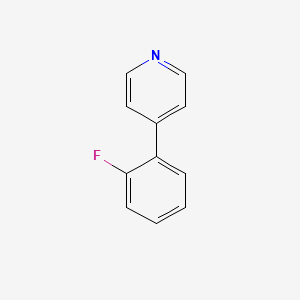
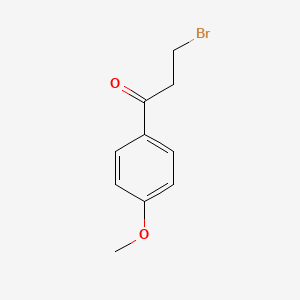
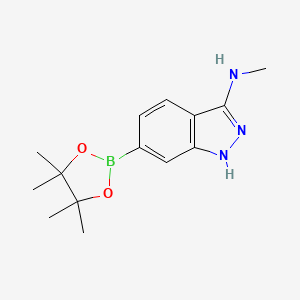
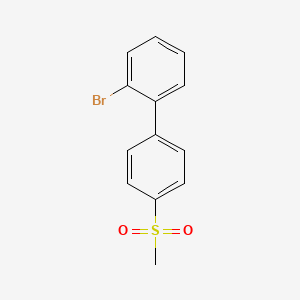
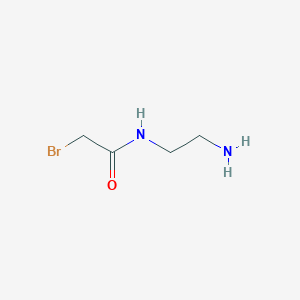
![3-(6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B8728457.png)

